molecular formula C8H14Cl2N2 B3286569 2-(5-Methylpyridin-2-YL)ethanamine CAS No. 830348-34-0

2-(5-Methylpyridin-2-YL)ethanamine

Cat. No.: B3286569
CAS No.: 830348-34-0
M. Wt: 209.11 g/mol
InChI Key: AJKDOTHSQUWRQL-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-YL)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of a methyl group at the 5-position and an ethanamine group at the 2-position of the pyridine ring

Scientific Research Applications

2-(5-Methylpyridin-2-YL)ethanamine has several applications in scientific research:

Safety and Hazards

The safety data sheet for “2-(5-Methylpyridin-2-YL)ethanamine” indicates that it is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H318 - H335 . Precautionary measures include avoiding breathing the gas, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Future Directions

While specific future directions for “2-(5-Methylpyridin-2-YL)ethanamine” are not available, it’s worth noting that the development of more effective and environmentally friendly corrosion inhibitors has drawn more attention . This could suggest potential future research directions for “this compound” and similar compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-YL)ethanamine typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with an appropriate amine source. One common method is the reductive amination of 5-methyl-2-pyridinecarboxaldehyde using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-YL)ethanamine
  • 2-(5-Methylpyridin-3-YL)ethanamine
  • 2-(5-Methylpyridin-4-YL)ethanamine

Uniqueness

2-(5-Methylpyridin-2-YL)ethanamine is unique due to the specific positioning of the methyl and ethanamine groups on the pyridine ring. This unique structure can result in distinct chemical properties and biological activities compared to its isomers and other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-Methylpyridin-2-YL)ethanamine involves the reaction of 2-bromo-5-methylpyridine with ethylamine followed by reduction of the resulting imine.", "Starting Materials": [ "2-bromo-5-methylpyridine", "ethylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: 2-bromo-5-methylpyridine is reacted with ethylamine in methanol to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The product is isolated by filtration and washed with water." ] }

CAS No.

830348-34-0

Molecular Formula

C8H14Cl2N2

Molecular Weight

209.11 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H12N2.2ClH/c1-7-2-3-8(4-5-9)10-6-7;;/h2-3,6H,4-5,9H2,1H3;2*1H

InChI Key

AJKDOTHSQUWRQL-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)CCN

Canonical SMILES

CC1=CN=C(C=C1)CCN.Cl.Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1ccc(CCN)nc1

Synthesis routes and methods II

Procedure details

To a solution of 18 g of crude 2-(5-methylpyridin-2-yl)acetonitrile in dry THF (100 mL) was added dropwise Borane-tetrahydrofuran complex (1.0 M in THF, 232 mL, 232.5 mmol, 4 eq) at 0° C. under N2 atmosphere. The reaction mixture was then heated to 60° C. overnight. The reaction was cooled to room temperature, aq.HCl (6 N, 40 mL) was added carefully and the reaction mixture was then heated at 70° C. for 2 hrs. After cooling, water was added and the resulting solution was washed with ether. The aqueous layer was basified with aq. NaOH (10 N) at 0° C. and saturated with K2CO3 then extracted with ether (5×100 mL). The organic layer was dried over MgSO4, filtered and evaporated to give 7.6 g of crude 2-(5-methylpyridin-2-yl)ethanamine. (96% crude yield)
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18 g
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40 mL
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2-(5-methylpyridin-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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